Maria Assens,
Hanne Frederiksen,
Jørgen Holm Petersen,
Torben Larsen,
Niels E Skakkebæk,
Anders Juul,
Anna-Maria Andersson,
Katharina M Main
PMID: 30557811
DOI:
10.1016/j.envint.2018.11.047
Abstract
Biobank serum samples from longitudinal mother-child cohorts have been used to estimate prenatal exposures to endocrine disrupting chemicals (EDCs). However, the knowledge about variations in serum concentrations of non-persistent chemicals during pregnancy is limited.
To describe the within- and between-person variations in serum concentrations of non-persistent chemicals and changes over trimesters, including phthalate metabolites, parabens, phenols, and UV filters.
Longitudinal study with repeated blood samples from 128 healthy pregnant women during pregnancy.
Population based study at a University Hospital in Copenhagen 1999-2001.
503 repetitive prenatal serum samples from 128 pregnant women taken at approximately gestational week 12, 20, 30 and 40 were analyzed for 7 UV filters, 32 metabolites of 15 phthalate diesters, 8 phenols and 7 parabens by LC-MS/MS.
Ten of 32 phthalate metabolites from six out of 15 phthalate diesters, two of seven parabens, two of eight phenols and three of seven UV filters were measurable in more than half of the serum samples. Of these chemicals, mono‑ethyl phthalate (MEP), mono‑iso‑nonyl phthalate (MiNP), mono‑iso‑decyl phthalate (MiDP), 4‑methylbenzophenone (4‑MBP), 4‑hydroxybenzoephenone (4‑HBP) and n‑propyl paraben (nPrP) had intra-class correlation coefficients (ICC) above 0.4 in both adjusted and unadjusted analyses (0.427-0.795), indicating low within-person variation. The serum concentration of UV filters 4‑MBP and 4‑HBP significantly increased throughout pregnancy, also after adjusting for seasonal variation (4‑HBP: effect estimates 0.142-0.437, p < 0.001. 4‑MBP: effect estimates 0.156-0.458, p < 0.002.).
MEP, MiNP, MiDP, 4‑MBP, 4‑HBP and nPrP were measurable in >50% of serum samples and showed low within-person variation. Thus, it is possible with acceptable accuracy to evaluate maternal exposure during pregnancy for these non-persistent chemicals using one or more biobank serum samples. The here presented adjusted ICC values can in addition be applied as adjustment of residual variation in future studies that evaluate outcomes related to prenatal exposures.
Linda Antusch,
Nadine Gaß,
Hans-Achim Wagenknecht
PMID: 28026075
DOI:
10.1002/anie.201610065
Abstract
C-nucleosides of 4-methylbenzophenone, 4-methoxybenzophenone, and 2'-methoxyacetophenone were synthetically incorporated as internal photosensitizers into DNA double strands. This structurally new approach makes it possible to study the distance dependence of thymidine dimer formation because the site of photoinduced triplet energy transfer injection is clearly defined. The counterstrands to these modified strands lacked the phosphodiester bond between the two adjacent thymidines that are supposed to react with each other. Their dimerization could be evidenced by gel electrophoresis because the covalent connection by cyclobutane formation between the two thymidines changes the mobility. A shallow exponential distance dependence for the formation of thymidine dimers over up to 10 A-T base pairs was observed that agrees with a Dexter-type triplet-triplet energy transfer mechanism. Concomitantly, a significant amount of photoinduced DNA crosslinking was observed.
Celine Munoz,
Angela Eicher,
Maurus Biedermann,
Koni Grob
PMID: 29210614
DOI:
10.1080/19440049.2017.1411618
Abstract
The use of recycled paperboard for packaging dry foods is in the interest of sustainability of resources, but in most applications, the food must be protected against contamination, such as by a functional barrier on the internal surface of the paperboard box. After application, the paperboard is usually stacked or reeled before making boxes. During this period, the food-contact surface of the barrier layer is in contact with the outer side of the paperboard, which may result in set-off and subsequent contamination of food. A method is described for the determination of this path of migration, based on the taped format also used for the measurement of the barrier efficiency. Recycled paperboard containing the three surrogate substances n-heptadecane, 4-methyl benzophenone and dipropyl phthalate was taped to the food-contact side of the barrier layer. Pressure onto the test packs did not seem to be a relevant parameter. After periods of interest, a piece of the paperboard with the barrier layer was extracted and analysed for the surrogate substances. Another piece may be brought into contact with silicone paper to simulate the transfer to food. After 2 weeks at 60°C (simulating about 1 year at 25°C), set-off and the transfer to the silicone paper exceeded 1% for all barrier materials tested, but after 6 weeks at 40°C (around half a year at 25°C), set-off remained below 1% for all barrier layers except a multilayer with polyethylene on the food-contact surface. The preliminary conclusion is that set-off should be taken seriously, but may be kept low enough to provide sufficient protection of the packed food.
Miguel A Lago,
Raquel Sendón,
Juana Bustos,
María T Nieto,
Perfecto Paseiro Losada,
Ana Rodríguez-Bernaldo de Quirós
PMID: 31591310
DOI:
10.3390/molecules24193607
Abstract
The Rapid Alert System for Food and Feed (RASFF) has reported many cases of different UV curing inks components in foodstuffs during the last few years. These contaminants reach foodstuffs mainly by set-off, their principal migration mechanism from the package. Under this premise, this work has tried to characterize the process of migration of two common UV ink components: a photoinitiator (4-Methylbenzophenone) and a coinitiator (Ethyl-4-(dimethylamino) benzoate), from the most common plastic material used in food packaging low-density polyethylene (LDPE) into six different food simulants. The migration kinetics tests were performed at four different common storage temperatures, obtaining the key migration parameters for both molecules: the coefficients of diffusion and partition. The migration process was highly dependent on the storage conditions, the photoinitiator properties and the pH of the foodstuff.
Shengli Ding,
Yanqiu Cao,
Aijun Gong,
Yujiao Wang
PMID: 27569853
DOI:
10.1002/jssc.201600462
Abstract
An efficient and easy sample pretreatment methodology was proposed for the detection of photoinitiator 4-methylbenzophenone from milk before high-performance liquid chromatography. Appropriate conditions for demulsification were studied. The parameters affecting cloud point extraction, such as concentration of Tween-20, electrolyte salt, equilibration temperature, and time, have been investigated. When the spiked level was 200-1000 μg/kg, the average addition standard recovery was 99.14-105.98% with the optimum cloud point extraction conditions (concentration of Tween-20, 138 g/L; mass of anhydrous sodium sulfate, 0.75 g; equilibration temperature, 65°C; equilibration time, 30 min). To decrease the detection limits, further work about the organic solvent, shaking time, and ultrasonic parameters was carried. When the spiked level was 10-100 μg/kg, the average addition standard recovery was 70.40-106.91% with the optimum cloud point extraction and enrichment conditions (optimum cloud point extraction conditions; volume of cyclohexane, 30 mL; shaking time, 20 min; time of ultrasonic, 20 min; temperature of ultrasonic bath, 45°C).
T Jung,
T J Simat,
W Altkofer,
D Fügel
PMID: 24107105
DOI:
10.1080/19440049.2013.837586
Abstract
In a surveillance study from 2008 to 2011, in total 310 food products, predominately packed in cartonboard, were collected from the German market. First, the packaging materials were analysed for their content of six photo-initiators and five amine synergists by high-performance liquid chromatography with diode array detection (HPLC-DAD). If high amounts of these substances were detected, subsequently the foodstuffs were analysed by means of HPLC-MS or tandem MS, respectively. Benzophenone (BP) was detected in 49% of the packaging materials and was thus the most often determined compound, followed by 4-methylbenzophenone (MBP, 8%), 1-hydroxy-cyclohexylphenylketone (HCHPK, 7%) and methyl-o-benzoylbenzoate (MOBB, 5%). In total, 99 foodstuffs were analysed and in 20 cases one or more photo-initiators and/or amine synergists were detected in quantities above the legally acceptable limits in food. This resulted in several notifications in the European Rapid Alert System for Food and Feed (RASFF); the best known is MBP in breakfast cereals. Contamination of the foodstuff by the photo-initiators and/or amine synergists also occurred when it was in indirect contact with the printed packaging material and no adequate barrier material was used to prevent migration. The data also clearly demonstrate that polyethylene films are not suitable to inhibit migration. Storage of samples until the best before date showed that HCHPK, BP and MBP migrate very easily via the gas phase. In contrast, 4-phenylbenzophenone and 4,4'-bis(diethylamino)benzophenone migrated only very slowly or, respectively, not in quantifiable amounts into the foodstuffs. Differences in transfer rates for HCHPK, BP and MBP from several packagings into food and Tenax(®), respectively, lead to the assumption that both the food matrix as well as the extent of cross-linking of the printing ink during curing may have an influence on the level of migration.
Pengyan Liu,
Enjie Huang,
Yanjie Chen
PMID: 23593879
DOI:
10.3724/sp.j.1123.2012.09001
Abstract
The quantity of photoinitiators (PIs) migrated into hydrosoluble foods from packaging materials is usually very small. It is hardly detectable by using the current methods. For this reason, the article describes a new effective method for detecting the migration of PIs. In this method, the migration experiment was done in aqueous food simulation. After the PIs in printing inks used in food contact materials were extracted from the solution via solid-phase microextraction (SPME) using 65 microm polydimethylsiloxane/divinylbenzene (PDMS-DVB)-coated fiber, their migration amounts were determined by gas chromatography-mass spectrometry (GC-MS) in the selected ion monitoring mode (SIM). The PIs determined by SPME/GC-MS were benzophenone (BP), 1-hydroxycyclohexyl-phenylketone (CPK), ethyl-4-dimethyl-aminobenzoate (EDMAB), 4-methylbenzophenone (4-MBP), 2, 2-dimethoxy-2-phenylacetophenone (2,2-DMPA), methyl 2-benzoylbenzoate (OMBB) and 2-ethylhexyl-4-dimethyl-aminobenzoate (EHDAB). The limits of detection (S/N = 3) were between 0.0012 and 0.0069 microg/L. The linearity ranged from 0.03 to 1.0 microg/L (r2 > 0.9909). The recoveries were in the range from 70.8% to 112.0% (n = 3) with the relative standard deviations no more than 14.0%. Twenty samples were tested by using this developed method. The analytical results showed that BP was detected in all samples, and the migration amounts of BP were from 0.002 to 0.074 microg/dm2; 4-MBP was detected in ten samples, and the migration amounts of 4-MBP were from 0.006 to 0.019 microg/dm2; CPK was detected in three samples, and its amounts were 0.005, 0.005, 0.007 microg/dm2; 2,2-DMPA was detected as 0.009 microg/dm2 in one sample. The determination of real samples showed this method is feasible. The method is sensitive, simple and free from organic solvents. It could make reference to migrating determination of PIs in printing inks on food packaging surface.
Lilianne Abramsson-Zetterberg,
Kettil Svensson
PMID: 21238557
DOI:
10.1016/j.toxlet.2011.01.005
Abstract
Many materials in contact with food, including printing inks, the lack of deeper knowledge about possible toxic effects is a problem. Furthermore, some of these substances are not only produced for packaging of foods, they are produced for a variety of purposes and are not meant to come into direct contact with foodstuffs. Two examples on such chemicals in printing inks are benzophenone and 4-methylbenzophenone. Recently, authorities reported that high levels of the photoinitiator 4-methylbenzophenone had been detected in cereal products. Based on this information we have studied 4-methylbenzophenone and the chemically similar benzophenone using the micronucleus assay in vivo and in vitro. To increase the sensitivity we have used the in vivo flow cytomer-based micronucleus assay in mouse. Although doses up to lethality were used and an average of hundred thousand young erythrocytes, polychromatic erythrocytes, analysed from each animal, no genotoxic effect occurred. The 4-methylbenzophenone was also analysed in the in vitro micronucleus assay, using human lymphocytes. The result does not show any dose-related effect. These results show that the occurrence of 4-methylbenzophenone that so far has been detected in foodstuff does not increase the cancer risk through chromosome breaks or mal-distribution of chromosomes.
Wei Han,
Yanjun Yu,
Ningtao Li,
Libing Wang
PMID: 21847975
DOI:
10.3724/sp.j.1123.2011.00417
Abstract
A new analytical method based on gas chromatography-mass spectrometry (GC-MS) techniques was developed for the determination of five photoinitiators (PIs), benzophenone (BP), 4-methylbenzophenone (MBP), ethyl-4-dimethylaminobenzoate (EDAB), 2-ethylhexyl-4-dimethylaminobenzoate (EHDAB) and 1-hydroxycyclohexyl phenyl ketone (Irgacure 184), in the printing inks used in food contact materials. The test solutions were extracted from selected food contact materials using Soxhlet extractor with ethyl acetate as the extraction solvent. By adding 50 and 200 microg/L of a standard mixture of photoinitiators into the extracts of the blank packaging materials, the recoveries obtained were in the range of 66.7%-89.4%. The repeatability of the method was assessed by determining the contents of the photoinitiators in five types of food contact materials, and the results were lower than 10%. The instrumental detection limits (IDLs) and method quantification limits (MQLs) were in the range of 2.9-6.0 microg/L and 0.0017-0.0036 mg/dm2, respectively. The method was applied in the analysis of about twenty real samples (yogurt carton, milk carton, fruit juice carton and plastic bags samples). The most significant pollutants were BP and MBP. The concentrations of Irgacure 184, EDAB and EHDAB found in three individual samples were 0.84 mg/dm2, 0.2 mg/dm2 and 1.2 mg/dm2, respectively. The work proposed a new method to analyze the migration level of initiators from the inks.
Pengyan Liu,
Yanjie Chen,
Chunxia Zhao,
Lei Tian
PMID: 24669718
DOI:
10.3724/sp.j.1123.2013.07019
Abstract
A method for the determination of ten photoinitiators (PIs), benzophenone, ethyl 4-dimethylaminobenzoate, 1-hydroxycyclohexyl-phenylketone, 4-methylbenzophenone, 2-ethylhexyl-4-dimethylaminobenzoate, 4-chlorobenzophenone, 2-chlorothioxanthone, 2-isopropylthio-xanthone, 2,2-dimethoxy-2-phenylacetophenone, methyl 2-benzoylbenzoate, in 13 kinds of fruit juice and 3 kinds of tea beverage has been established, using solid-phase micro-extraction (SPME) combined with chromatography/mass spectrometry (GC/MS). At first, the major factors of SPME, extraction time and temperature, were studied through orthogonal experiment. Then the optimal operation conditions were obtained via the refinement of various factors. After the sample was extracted by SPME, it was desorbed for target analytes in sampling inlet for 3 min, and separated on an HP-5MS column, then detected by MS in selected ion monitoring mode, and quantified through calibration curve. The working curves were obtained using sample matrix in order to eliminate the matrix interference. The linear range was from 0.3 microg/L to 60 microg/L and the detection limit range was from 3 ng/L to 16 ng/L. The samples were determined five times with four different spiked levels individually and the relative standard deviations of all the samples were less than 14.5%. This determination method was applied in 16 kinds of packed beverages with different brands and different species. Benzophenone had been detected from all the samples. 4-Methylbenzophenone, 2-ethylhexyl-4-dimethylaminobenzoate, 2-isopropylthioxanthone, 1-hydroxycyclohexyl-phenylketone and 2-chlorothioxanthone had been detected from a portion of samples. Simultaneous determination was achieved for the ten PIs. These results provide a reference to determine the PIs migrated from packing materials in beverage. This method is simple, high sensitive and non-polluting.